1,3-dimethyl-7-(2-methylbenzyl)-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione
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Description
1,3-dimethyl-7-(2-methylbenzyl)-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C21H27N5O2 and its molecular weight is 381.48. The purity is usually 95%.
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Scientific Research Applications
Neurotransmitter Receptor Affinity and Psychotropic Activity
A study by Chłoń-Rzepa et al. (2013) explored the use of derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, focusing on their affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds displayed properties suggesting potential for psychotropic activity, particularly in relation to antidepressant and anxiolytic effects (Chłoń-Rzepa et al., 2013).
Antimicrobial Properties from Endophytic Fungi
Bara et al. (2020) conducted a study on secondary metabolites from the endophytic fungus Purpureocillium lilacinum, isolated from the Mangrove Sonneratia alba. They discovered compounds with antimicrobial properties against Gram-positive bacteria, highlighting a potential application in antimicrobial drug development (Bara et al., 2020).
Antihistaminic Activity
Pascal et al. (1985) synthesized a series of purine derivatives that showed significant antihistaminic activity. This study indicates the potential of such compounds in developing new medications for allergies and related conditions (Pascal et al., 1985).
Potential in Antiasthmatic Medications
Bhatia et al. (2016) developed derivatives of 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione for their potential use as antiasthmatic agents. These compounds displayed vasodilatory activity, suggesting a role in the development of medications for asthma (Bhatia et al., 2016).
Mycobacterium tuberculosis Inhibition
Konduri et al. (2020) designed purine linked piperazine derivatives targeting Mycobacterium tuberculosis. Their study demonstrated the potential of these compounds as inhibitors, suggesting a role in tuberculosis treatment (Konduri et al., 2020).
Properties
IUPAC Name |
1,3-dimethyl-7-[(2-methylphenyl)methyl]-8-(piperidin-1-ylmethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-15-9-5-6-10-16(15)13-26-17(14-25-11-7-4-8-12-25)22-19-18(26)20(27)24(3)21(28)23(19)2/h5-6,9-10H,4,7-8,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJKGFYTZJQOMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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